molecular formula C14H26 B14594686 5-Tetradecyne CAS No. 60212-34-2

5-Tetradecyne

Cat. No.: B14594686
CAS No.: 60212-34-2
M. Wt: 194.36 g/mol
InChI Key: WHRIRYDVFUEMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tetradecyne is an organic compound with the molecular formula C₁₄H₂₆ . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known by its IUPAC name, This compound . It is a hydrocarbon with a linear structure, making it a significant subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Tetradecyne can be synthesized through various methods, including:

    Alkyne Metathesis: This method involves the redistribution of alkyne bonds, typically using a catalyst such as molybdenum or tungsten.

    Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide can be used to synthesize this compound.

    Dehydrohalogenation: This involves the elimination of hydrogen halides from vicinal dihalides under basic conditions to form the alkyne.

Industrial Production Methods

Industrial production of this compound often involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Tetradecyne undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert this compound into various oxygenated products, such as ketones or carboxylic acids, using oxidizing agents like potassium permanganate or ozone.

    Reduction: Hydrogenation of this compound can yield alkanes or alkenes, depending on the reaction conditions and catalysts used, such as palladium on carbon.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 5-tetradecyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, ozone, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Halogens like chlorine or bromine, often in the presence of a catalyst or under UV light.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, alkenes.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

5-Tetradecyne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound in studying alkyne chemistry.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 5-tetradecyne involves its interaction with various molecular targets and pathways. As an alkyne, it can participate in cycloaddition reactions, forming cyclic compounds. Its triple bond can also undergo addition reactions, making it a versatile intermediate in organic synthesis. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    5-Tetradecene: An alkene with a similar carbon chain length but with a double bond instead of a triple bond.

    Tetradecane: A saturated hydrocarbon with no multiple bonds, making it less reactive than 5-tetradecyne.

    1-Tetradecyne: Another alkyne with the triple bond at a different position in the carbon chain.

Uniqueness

This compound is unique due to its specific position of the triple bond, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

tetradec-5-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-9,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRIRYDVFUEMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208964
Record name 5-Tetradecyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60212-34-2
Record name 5-Tetradecyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060212342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Tetradecyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.